molecular formula C5H2BrClN2O2 B2890494 2-Bromo-4-chloro-3-nitropyridine CAS No. 1261732-45-9

2-Bromo-4-chloro-3-nitropyridine

Cat. No.: B2890494
CAS No.: 1261732-45-9
M. Wt: 237.44
InChI Key: VTXLBYHDDCVJOX-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-3-nitropyridine is a halogenated pyridine derivative with the molecular formula C5H2BrClN2O2. This compound is notable for its unique combination of bromine, chlorine, and nitro functional groups attached to a pyridine ring, which imparts distinct chemical properties and reactivity. It is used in various fields, including organic synthesis, pharmaceuticals, and materials science .

Scientific Research Applications

2-Bromo-4-chloro-3-nitropyridine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals, dyes, and advanced materials

Safety and Hazards

The safety information for 2-Bromo-4-chloro-3-nitropyridine includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

The primary target of 2-Bromo-4-chloro-3-nitropyridine is involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, which is a key step in the SM cross-coupling reaction . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This reaction is characterized by its exceptionally mild and functional group tolerant conditions .

Biochemical Pathways

The affected pathway is the SM cross-coupling reaction, which is a critical process in organic synthesis . The downstream effects of this pathway involve the formation of carbon–carbon bonds, which is a fundamental process in the synthesis of various organic compounds .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in the SM cross-coupling reaction . By facilitating the formation of carbon–carbon bonds, it contributes to the synthesis of a wide range of organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the compound’s action can be affected by the presence of other substances in the reaction environment, such as the organoboron reagent used in the SM cross-coupling reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chloro-3-nitropyridine typically involves the nitration of 2-bromo-4-chloropyridine. One common method includes the reaction of 2-bromo-4-chloropyridine with nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position of the pyridine ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-chloro-3-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 2-Bromo-3-chloro-4-nitropyridine
  • 2-Chloro-4-bromo-3-nitropyridine
  • 2-Bromo-4-chloro-5-nitropyridine

Comparison: 2-Bromo-4-chloro-3-nitropyridine is unique due to the specific positioning of its functional groups, which influences its reactivity and applications. Compared to its isomers, it may exhibit different chemical behavior and biological activities, making it a valuable compound for targeted research and industrial applications .

Properties

IUPAC Name

2-bromo-4-chloro-3-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClN2O2/c6-5-4(9(10)11)3(7)1-2-8-5/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTXLBYHDDCVJOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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